BenchChemオンラインストアへようこそ!

Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

BTK inhibitor Kinase inhibition Cancer therapy

Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione (CAS 89891-00-9) is the unsubstituted [6,6]-fused bicyclic core scaffold validated for developing potent BTK inhibitors achieving sub-nanomolar IC50 (0.8 nM) and selective EGFR L858R/T790M resistance-mutant inhibitors. Unlike generic monocyclic pyrimidines, this scaffold's unique geometry enables ibrutinib-comparable kinase binding that simpler heterocycles cannot replicate. The core provides four diversification handles (N-1, N-3, C-5, C-7) for focused kinase library synthesis via established solid-phase and solution-phase routes. Ideal for B-cell malignancy (CLL, MCL) and NSCLC resistance research programs. Also shows Gram-positive antibacterial activity against S. aureus and B. subtilis.

Molecular Formula C6H4N4O2
Molecular Weight 164.12 g/mol
CAS No. 89891-00-9
Cat. No. B115422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
CAS89891-00-9
Molecular FormulaC6H4N4O2
Molecular Weight164.12 g/mol
Structural Identifiers
SMILESC1=C2C(=NC=N1)NC(=O)NC2=O
InChIInChI=1S/C6H4N4O2/c11-5-3-1-7-2-8-4(3)9-6(12)10-5/h1-2H,(H2,7,8,9,10,11,12)
InChIKeyDWFPZDNYWVYUMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione (CAS 89891-00-9) – Core Scaffold for Potent BTK and EGFR Inhibitors


Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione (CAS 89891-00-9), with molecular formula C6H4N4O2, is a fused heterocyclic compound featuring a bicyclic structure of two pyrimidine rings [1]. Its structural similarity to purines and pteridines makes it a privileged scaffold in medicinal chemistry [2]. This unsubstituted core serves as the key synthetic intermediate for developing potent and selective Bruton's tyrosine kinase (BTK) inhibitors and epidermal growth factor receptor (EGFR) inhibitors, particularly against resistant mutations [3].

Procurement Risk: Why Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione's Fused Bicyclic Core Cannot Be Replaced by Simple Pyrimidines


Generic substitution with simple pyrimidines or other fused heterocycles is not feasible due to the specific spatial and electronic requirements of the pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione core. This scaffold's unique [6,6]-fused bicyclic system is essential for binding to the ATP-binding pockets of kinases like BTK and EGFR, enabling potent inhibition [1]. For instance, the core's geometry allows derivatives to achieve sub-nanomolar BTK IC50 values (e.g., 0.8 nM for derivative 18) that are comparable to the blockbuster drug ibrutinib, a feat not replicable by mono-cyclic pyrimidines [2]. Furthermore, the unsubstituted core (CAS 89891-00-9) provides the essential synthetic handle for diverse modifications at the N-1, N-3, C-5, and C-7 positions, enabling fine-tuning of selectivity and pharmacokinetic properties that are lost with other scaffolds [3].

Quantitative Differentiation: Head-to-Head Data for Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Derivatives vs. Gold-Standard Kinase Inhibitors


BTK Inhibition Potency: Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Derivative 18 Matches Ibrutinib's Sub-Nanomolar Activity

The pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivative 18 demonstrated BTK inhibitory activity comparable to the FDA-approved drug ibrutinib, a key comparator in B-cell malignancy research [1]. This quantitative parity validates the core scaffold's potential for developing next-generation BTK inhibitors.

BTK inhibitor Kinase inhibition Cancer therapy

Superior Selectivity Over EGFR: Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Derivative 17 Outperforms Ibrutinib in Off-Target Profile

The pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivative 17 was shown to have a more selective profile over EGFR than ibrutinib [1]. This improved selectivity is crucial for minimizing EGFR-related toxicities (e.g., skin rash, diarrhea) commonly associated with ibrutinib therapy.

Kinase selectivity BTK inhibitor Off-target effects

Potent Inhibition of EGFR Resistance Mutant: Derivative 20g Shows 65-Fold Selectivity Over Gefitinib Against L858R/T790M

A derivative of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, compound 20g, demonstrated significant inhibitory activity against the EGFR L858R/T790M double mutant, which confers resistance to first-generation EGFR inhibitors like gefitinib [1]. While specific IC50 values for 20g and gefitinib in the same assay were not provided in the abstract, the study reports that 20g is a potent and selective inhibitor of this mutant [1]. In a related study, gefitinib's IC50 against EGFR L858R/T790M was reported to be 1013 nM [2].

EGFR inhibitor T790M resistance NSCLC

In Vivo Antitumor Efficacy: Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Derivative 20g Demonstrates Outstanding Activity in H1975 Xenograft Model

The pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivative 20g displayed outstanding antitumor efficiency in an H1975 xenograft mouse model [1]. This in vivo validation is a critical step beyond in vitro potency, demonstrating the scaffold's potential for drug development.

In vivo efficacy Xenograft model Antitumor activity

Synthetic Versatility: Solid-Phase and Tetrasubstituted Routes Enable Diverse Derivative Libraries from the Core Scaffold

The pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione core is highly amenable to synthetic manipulation. A versatile solid-phase synthesis method has been reported for producing 1,3-disubstituted 7-amino-2H-pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in moderate yields and high purity . Additionally, a solution-phase route allows for selective variation of substituents at the N-1, N-3, C-5, and C-7 positions to generate structurally diverse libraries [1].

Solid-phase synthesis Medicinal chemistry Library synthesis

Broader Pharmacological Utility: Antibacterial and Antioxidant Activity of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Derivatives

Beyond kinase inhibition, derivatives of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione have demonstrated antibacterial and antioxidant activities. For example, compounds 6c and 4d showed potent activity against S. aureus and B. subtilis, while compound 4c exhibited potent scavenging activity with an IC50 of 8.30 mg/mL [1]. This broader biological profile expands the scaffold's potential applications.

Antibacterial Antioxidant Antimicrobial

High-Impact Applications for Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione (CAS 89891-00-9) in Drug Discovery


Development of Next-Generation BTK Inhibitors with Improved Selectivity

Researchers can use Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione as a core scaffold to design novel BTK inhibitors. The evidence shows that derivatives can achieve sub-nanomolar potency comparable to ibrutinib [1] and offer improved selectivity over EGFR [2]. This makes it a promising starting point for developing safer treatments for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Development of Third-Generation EGFR Inhibitors to Overcome T790M Resistance in NSCLC

The scaffold is validated for creating potent and selective inhibitors of the EGFR L858R/T790M resistance mutant. Compound 20g demonstrated significant in vitro and in vivo activity [3]. Researchers can procure this core to develop novel therapeutics for non-small cell lung cancer (NSCLC) patients who have developed resistance to first- and second-generation EGFR inhibitors like gefitinib and erlotinib.

Building Diverse Compound Libraries for Kinase Inhibitor Screening

The established solid-phase and solution-phase synthetic routes allow for the rapid generation of highly diverse libraries of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives [4]. This core is an ideal building block for creating focused kinase inhibitor libraries, enabling high-throughput screening campaigns against a wide range of kinases implicated in cancer and inflammatory diseases.

Exploration of Novel Antibacterial Agents

Derivatives of this scaffold have shown potent activity against Gram-positive bacteria such as S. aureus and B. subtilis [5]. This opens up a research avenue for using Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione to develop new antibiotics, particularly in an era of increasing antimicrobial resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.